molecular formula C12H17NO2 B5718563 (2-METHYL-3-FURYL)(4-METHYLPIPERIDINO)METHANONE

(2-METHYL-3-FURYL)(4-METHYLPIPERIDINO)METHANONE

Cat. No.: B5718563
M. Wt: 207.27 g/mol
InChI Key: MTNOTCUFAZCVAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-METHYL-3-FURYL)(4-METHYLPIPERIDINO)METHANONE is a synthetic organic compound that features a furan ring substituted with a methyl group at the 2-position and a piperidine ring substituted with a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-METHYL-3-FURYL)(4-METHYLPIPERIDINO)METHANONE typically involves the reaction of 2-methyl-3-furan carboxylic acid with 4-methylpiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and minimizes human error.

Chemical Reactions Analysis

Types of Reactions

(2-METHYL-3-FURYL)(4-METHYLPIPERIDINO)METHANONE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups on the furan and piperidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.

Major Products

    Oxidation: Furanones

    Reduction: Alcohol derivatives

    Substitution: Halogenated derivatives

Scientific Research Applications

(2-METHYL-3-FURYL)(4-METHYLPIPERIDINO)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-METHYL-3-FURYL)(4-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-METHYL-3-FURYL)(4-METHYLPIPERIDINO)METHANONE is unique due to the combination of the furan and piperidine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2-methylfuran-3-yl)-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-3-6-13(7-4-9)12(14)11-5-8-15-10(11)2/h5,8-9H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNOTCUFAZCVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(OC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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